N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide
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Overview
Description
N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties and used in various pharmaceutical applications.
Uniqueness: N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases .
Properties
CAS No. |
195373-66-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
KZKNZDFNDPGOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C |
Origin of Product |
United States |
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